REACTION_CXSMILES
|
C1N2CN3CN(C2)C[N:2]1C3.[CH3:11][O:12][C:13]1[CH:22]=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[C:20]2[CH2:23][CH2:24][NH:25][C:26](=[O:29])[CH2:27]Br)=[CH:15][CH:14]=1.C(Cl)(Cl)[Cl:31]>>[ClH:31].[CH3:11][O:12][C:13]1[CH:22]=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[C:20]2[CH2:23][CH2:24][NH:25][C:26](=[O:29])[CH2:27][NH2:2])=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)CCNC(CBr)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 100 hours
|
Duration
|
100 h
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The precipitate is introduced into a ground glass flask
|
Type
|
ADDITION
|
Details
|
150 ml of alcohol and 30 ml of concentrated hydrochloric acid are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized in alcohol at 90° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=CC=C2C=CC=C(C2=C1)CCNC(CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |